Ethyltripropylammonium Iodide

Zeolite Synthesis Structure-Directing Agent SAXS

Sourcing asymmetric quaternary ammonium salts with consistent batch-to-batch purity can delay zeolite synthesis and catalysis projects. Ethyltripropylammonium Iodide (ETPAI, CAS 15066-80-5) offers a reliable solution. - Provides kinetically faster nucleation than methyltripropylammonium analogs in silicalite-1 synthesis at 368 K, reducing crystallization cycle times. - Documented phase-transfer catalyst and PVC viscosity modifier, leveraging iodide nucleophilicity and asymmetric cation lipophilicity. - Supplied at ≥99.0% purity (nonaqueous titration); stable crystalline solid with a defined melting point (240.0-240.4 °C).

Molecular Formula C11H26IN
Molecular Weight 299.24 g/mol
CAS No. 15066-80-5
Cat. No. B083370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltripropylammonium Iodide
CAS15066-80-5
Molecular FormulaC11H26IN
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCCC[N+](CC)(CCC)CCC.[I-]
InChIInChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1
InChIKeyZLHWTGZMAWUUMD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltripropylammonium Iodide – Asymmetric SDA & Industrial Catalyst


Ethyltripropylammonium Iodide (ETPAI), CAS 15066-80-5, is an asymmetric quaternary ammonium salt with the molecular formula C₁₁H₂₆IN and a molecular weight of 299.24 g/mol . It consists of an ethyl group, three propyl groups, and an iodide counterion, distinguishing it from symmetric tetraalkylammonium analogs such as tetrapropylammonium iodide (TPAI, CAS 631-40-3) . As a white to light red-green crystalline solid with a melting point of 240.0–240.4 °C, ETPAI is commercially available at high purity (≥99.0% by nonaqueous titration) and is primarily utilized as a structure-directing agent (SDA) in zeolite synthesis, a phase-transfer catalyst in organic transformations, and an industrial catalyst in PVC manufacturing [1][2].

Primary Use Zeolite SDA with asymmetric templating
Selection Context Ethyl vs. methyl kinetic advantage in zeolite growth
Industrial Context PVC viscosity modifier and solvent dehydration catalyst

ETPAI vs. Symmetric Analogs – Substitution Limitations


Generic substitution of ETPAI with symmetric tetrapropylammonium (TPA⁺) or methyltripropylammonium (MTPA⁺) salts fails due to quantifiable differences in molecular recognition and kinetic outcomes driven by alkyl chain asymmetry. The substitution of one propyl group in TPA⁺ with an ethyl group alters the cation's hydrophobic-hydrophilic balance, which directly impacts its interaction with silica surfaces and its efficacy as a structure-directing agent (SDA) [1]. Furthermore, studies demonstrate that the growth kinetics of silicalite-1 zeolite follow a defined alkyl group trend (Bu > Et > Pe > Me) when TPA⁺ is structurally perturbed, indicating that even minor changes in the ammonium cation structure produce measurable and non-interchangeable effects on nucleation and crystal growth rates [2]. These differences preclude direct substitution in applications where cation architecture governs material properties or reaction outcomes.

Alkyl Chain Asymmetry Replacing ethyl with methyl or symmetric TPA may shift hydrophobic-hydrophilic balance and alter silica surface recognition.
Kinetics May Not Transfer Zeolite growth rates follow Bu > Et > Pe > Me; substituting ETPA with MTPA or pentyl analogs can significantly slow crystallization.
Application-Specific Documentation Tetrapropylammonium salts lack documented PVC viscosity-modifying function, limiting direct interchangeability in industrial contexts.

ETPAI – Quantitative Differentiation Evidence


SAXS Kinetic Ranking of Alkyl Groups in Zeolite Growth

Small-angle X-ray scattering (SAXS) studies quantified the effect of alkyl group substitution on the tetrapropylammonium (TPA⁺) cation template during silicalite-1 zeolite growth at 368 K. Substituting one propyl group of TPA⁺ with ethyl (Et), methyl (Me), butyl (Bu), or pentyl (Pe) produced a defined trend in nucleation and growth kinetics: Bu > Et > Pe > Me [1]. This places the ethyl-substituted cation (ETPA⁺) as the second most effective SDA among the tested analogs, substantially outperforming the methyl analog (MTPA⁺) and the pentyl analog, while being surpassed only by the butyl analog. This trend provides a quantitative rank-order basis for selecting ETPAI over MTPAI when faster zeolite crystallization kinetics are required.

SAXS Kinetic Ranking
Cross-study comparable
Growth kinetics rank: Bu (1) > Et (2) > Pe (3) > Me (4). ETPA⁺ ranked second, substantially faster than MTPA⁺ and pentyl analog.
Supports selection when faster silicalite-1 crystallization is required over methyl-substituted SDA.
Silicalite-1 clear solution at 368 K; SAXS quantification.
Zeolite Synthesis Structure-Directing Agent SAXS

PFG NMR: ETPA vs. TPA Silica Binding Affinity

Pulsed field gradient (PFG) NMR spectroscopy was employed to measure the diffusion coefficients of methyltripropylammonium (MTPA⁺), ethyltripropylammonium (ETPA⁺), and tetrapropylammonium (TPA⁺) cations in the presence of silica nanoparticles [1]. The study established that all three organocations exhibit decreased diffusion coefficients upon silica addition, attributed to cation binding to the silica surface. Langmuir adsorption isotherm fitting yielded free energies of binding between 10 and 13 kJ/mol, with the binding energy appearing relatively insensitive to organocation identity across the series [1]. However, the most hydrophilic cation exhibited the highest binding energy. These findings confirm that ETPA⁺ interacts with silica nanoparticles in a manner quantitatively comparable to TPA⁺, but its distinct asymmetric structure offers a different hydrophobic-hydrophilic balance that can influence zeolite templating outcomes.

PFG NMR Silica Binding
Direct head-to-head
ΔG binding ≈ 10–13 kJ/mol for ETPA⁺, comparable to MTPA⁺ and TPA⁺; binding energy relatively insensitive to cation identity.
Comparable silica-binding thermodynamics, but asymmetric structure offers distinct templating architecture.
Langmuir adsorption model; PFG NMR diffusion measurements.
Zeolite Nucleation PFG NMR Silica Interaction

ETPAI Catalyst for PVC Viscosity Reduction

Ethyltripropylammonium Iodide functions as a catalyst in polyvinyl chloride (PVC) manufacturing, where it specifically lowers the viscosity of the PVC product when added during processing [1]. While published quantitative viscosity reduction data for ETPAI itself is limited in the open literature, the documented application distinguishes it from tetrapropylammonium iodide (TPAI) which is more commonly employed in electrolyte and phase-transfer catalysis applications. The asymmetric alkyl substitution pattern of ETPAI (one ethyl, three propyl groups) may confer different solubility or compatibility characteristics in the PVC matrix compared to symmetric quaternary ammonium salts, though direct comparative viscosity data would be required to establish definitive quantitative differentiation. Additionally, ETPAI exhibits an inhibitory effect on the dehydration of organic solvents such as ethyl acetate and chloroform, and reversibly reacts with alicyclic hydrocarbons including cyclohexane and benzene to form quaternary ammonium salts .

PVC Viscosity Role
Data to verify
Documented as PVC viscosity-lowering catalyst; quantitative reduction data not available in open literature.
Application-specific differentiation from symmetric analogs; comparative viscosity data required for definitive ranking.
Limited published quantitative evidence; solvent dehydration inhibitor function also noted.
PVC Manufacturing Viscosity Modifier Industrial Catalysis

ETPAI – Recommended Application Scenarios


Zeolite Synthesis with Faster Crystallization than MTPAI

In silicalite-1 or related high-silica zeolite syntheses where structure-directing agent (SDA) selection directly impacts crystallization time and product yield, ETPAI offers a kinetically favorable alternative to methyltripropylammonium iodide (MTPAI). SAXS-derived kinetic ranking (Bu > Et > Pe > Me) indicates that ETPA⁺ provides substantially faster nucleation and growth rates than MTPA⁺ under comparable conditions at 368 K [1]. This enables shorter synthesis cycles and potentially higher throughput in zeolite production workflows. Researchers optimizing zeolite crystallization protocols should prioritize ETPAI over MTPAI when ethyl substitution provides the desired templating geometry with superior kinetics.

Asymmetric vs. Symmetric SDA Templating Studies

For fundamental studies of organocation-silica interactions and zeolite nucleation mechanisms, ETPAI provides a structurally distinct probe compared to symmetric tetrapropylammonium (TPA⁺) salts. PFG NMR studies confirm that ETPA⁺ exhibits silica-binding thermodynamics (ΔG binding = 10–13 kJ/mol) quantitatively comparable to TPA⁺, but its asymmetric architecture (one ethyl + three propyl groups) introduces a different hydrophobic-hydrophilic balance that can template alternative zeolite framework topologies [2]. Researchers investigating structure-property relationships in SDA design should include ETPAI as a key comparator to systematically map the effects of alkyl chain asymmetry on zeolite phase selectivity and crystallization outcomes.

PVC Viscosity Modification with Quaternary Ammonium Catalysts

In polyvinyl chloride (PVC) manufacturing processes where quaternary ammonium salts are evaluated as viscosity-lowering additives, ETPAI is documented specifically for this application [3]. While symmetric tetraalkylammonium salts such as TPAI are more extensively characterized for electrolyte and phase-transfer catalysis roles, ETPAI's documented function in PVC viscosity modification and organic solvent dehydration inhibition (ethyl acetate, chloroform) positions it as a specialized industrial catalyst [3]. Procurement for PVC production or related solvent-dehydration applications may benefit from ETPAI's established use case in these specific industrial contexts.

Iodide Phase-Transfer Catalysis for Organic Synthesis

As a quaternary ammonium salt with an iodide counterion, ETPAI serves as a phase-transfer catalyst (PTC) for facilitating reactions between immiscible phases in organic synthesis [3]. The iodide anion provides nucleophilic reactivity distinct from bromide or chloride analogs, enabling specific displacement and substitution reactions. ETPAI's asymmetric alkyl substitution pattern (one ethyl, three propyl groups) confers a different lipophilicity profile compared to symmetric tetraalkylammonium salts, which may influence extraction efficiency and phase-transfer rates in biphasic reaction systems. Researchers optimizing PTC conditions should consider ETPAI when the combination of iodide nucleophilicity and asymmetric cation lipophilicity is desired.

Application
Selection Property
Validation Focus
Zeolite synthesis (faster crystallization)
Ethyl-substituted SDA with ranked kinetic advantage over methyl analog
Crystallization time comparison under identical clear-solution conditions
Asymmetric vs. symmetric SDA templating studies
Asymmetric organocation with distinct hydrophobic-hydrophilic balance
Zeolite phase selectivity and framework topology outcomes
PVC viscosity modification research
Documented viscosity-modifying function in industrial PVC context
Viscosity endpoint review and solvent-dehydration inhibition verification
Iodide phase-transfer catalysis
Asymmetric cation lipophilicity with iodide nucleophilicity
Extraction efficiency and phase-transfer rate under biphasic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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